molecular formula C19H19BrF3N3O B2642368 3-(2-bromophenyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide CAS No. 2309799-10-6

3-(2-bromophenyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide

Cat. No.: B2642368
CAS No.: 2309799-10-6
M. Wt: 442.28
InChI Key: RLUCZJXAWRFGKR-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide (CAS 2309799-10-6) is a small molecule research chemical with the molecular formula C19H19BrF3N3O and a molecular weight of 442.27 g/mol . This compound is part of a class of molecules featuring a pyrrolidine core linked to a trifluoromethyl-substituted pyridine ring, a structural motif of significant interest in medicinal chemistry and neuroscience research. Compounds with this core structure are frequently investigated for their potential to interact with central nervous system targets . Specifically, a closely related urea analog of this compound has been identified in scientific databases as a subject of study for its activity, suggesting potential research applications in the field of ion channel and pain receptor modulation, such as with TRP channels (e.g., TRPM8) . The presence of the 2-bromophenyl and trifluoromethylpyridine groups contributes to the compound's molecular properties, making it a valuable intermediate or tool compound for researchers exploring structure-activity relationships. This product is supplied with high purity for use in various non-clinical research applications, including but not limited to, in vitro assay development, target identification, and hit-to-lead optimization campaigns. This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. All necessary handling and safety precautions appropriate for research chemicals should be observed.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrF3N3O/c20-16-4-2-1-3-13(16)5-8-18(27)25-15-9-10-26(12-15)17-7-6-14(11-24-17)19(21,22)23/h1-4,6-7,11,15H,5,8-10,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUCZJXAWRFGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Drug Discovery

The unique structure of 3-(2-bromophenyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide indicates potential utility in drug discovery programs aimed at treating various diseases. The compound may interact with specific receptors or enzymes, making it a candidate for further pharmacological studies.

Interaction Studies

Research involving this compound typically focuses on its binding affinity to specific biological targets. Techniques such as:

  • Molecular Docking : To predict the binding interactions between the compound and target proteins.
  • In Vitro Binding Assays : To quantify the affinity of the compound for various receptors.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, which can inform its therapeutic potential.

Structure-Activity Relationship (SAR) Studies

Comparative studies with structurally similar compounds reveal insights into how variations in substituents influence biological activity and chemical properties. For instance, compounds with different substituents on the pyridine or bromophenyl groups may exhibit varying levels of potency against specific targets.

Case Studies and Research Findings

While direct literature on this compound is limited, related compounds have been studied extensively. For example:

Case Study 1: TRPV1 Antagonists

Research on related compounds has shown that certain analogues exhibit strong antagonistic activity against TRPV1 receptors, which are involved in pain signaling pathways. These studies highlight critical hydrophobic interactions that enhance binding potency, suggesting that modifications similar to those found in this compound could yield potent analgesics .

Case Study 2: Sodium Channel Modulators

Another study focused on derivatives that affect sodium channel activity, demonstrating that specific structural features significantly impact their pharmacological efficacy. Such findings underscore the importance of structural optimization in developing new therapeutic agents .

Summary

The compound this compound holds promise in medicinal chemistry due to its unique structure and potential biological activities. Ongoing research into its interactions with various biological targets will be crucial in determining its viability as a therapeutic agent. Further studies focusing on its synthesis, SAR, and pharmacological profiling are essential for advancing our understanding of this compound's applications in drug development.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations: Bromo vs. Chloro/Nitro Groups

  • 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide () Key Differences: Replaces the pyrrolidine ring with a hydroxyl and nitro group. The hydroxyl group introduces hydrogen-bonding capability, absent in the target compound. Molecular Weight: ~363.2 g/mol (vs. target compound ~455.3 g/mol estimated).

Backbone Modifications: Propanamide vs. Pentanamide

  • N-(4-Chloro-3-(Trifluoromethyl)Phenyl)-5-(Pyridin-2-Yl)Pentanamide ()
    • Key Differences : Features a pentanamide chain instead of propanamide and a pyridin-2-yl group.
    • Impact : The longer chain may improve membrane permeability but reduce target specificity due to increased flexibility.
    • Synthesis : Utilizes Fe-catalyzed cross-coupling, contrasting with conventional amide-bond formation for propanamide derivatives.

Trifluoromethyl Pyridine Derivatives

  • 2,2-Dimethyl-N-{5-[4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-Yl}Carbonyl)Phenyl]Pyridin-2-Yl}Propanamide ()
    • Key Differences : Incorporates a piperazine ring and benzoyl group instead of pyrrolidine.
    • Impact : The piperazine ring enhances solubility but may reduce CNS penetration due to increased polarity.
    • Yield : 27% via column chromatography, suggesting synthetic challenges in similar compounds.

Stereochemical and Functional Group Complexity

  • N-[(2S,3S)-4-(4-Chlorophenyl)-3-(3-Cyanophenyl)Butan-2-Yl]-2-Methyl-2-{[5-(Trifluoromethyl)Pyridin-2-Yl]Oxy}Propanamide () Key Differences: Adds stereochemistry (2S,3S), a cyanophenyl group, and an ether linkage. Impact: Stereochemistry and cyanophenyl group may enhance selectivity for chiral targets. Molecular Weight: 515.955 g/mol, significantly higher than the target compound.

Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP* (Estimated)
Target Compound ~455.3 2-Bromophenyl, pyrrolidinyl ~3.5
Compound ~363.2 Nitro, hydroxyl ~2.8
Compound ~428.8 Pentanamide, pyridinyl ~4.1
Compound 515.955 Cyanophenyl, stereochemistry ~4.9

*LogP estimated using fragment-based methods.

Research Implications

  • Drug Design : The target compound’s bromophenyl and trifluoromethylpyridine groups align with trends in kinase inhibitors (e.g., pexidartinib in ), which target CSF1R .
  • SAR Insights : Shorter chains (propanamide) may optimize binding affinity, while bromine enhances halogen bonding compared to chlorine or nitro groups.

Biological Activity

The compound 3-(2-bromophenyl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}propanamide , with a molecular formula of C19H19BrF3N3O and CAS number 2309799-10-6, is a complex organic molecule that has garnered interest in the field of medicinal chemistry. Its unique structural features, including a bromophenyl group, a trifluoromethyl-substituted pyridine, and a pyrrolidine moiety, suggest potential biological activities that warrant further investigation.

Structural Characteristics

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can significantly influence its pharmacological properties and interactions with biological targets. The compound's structure is summarized in the following table:

Component Description
Molecular FormulaC19H19BrF3N3O
Molecular Weight442.28 g/mol
CAS Number2309799-10-6
Key Functional GroupsBromophenyl, Trifluoromethyl, Pyrrolidine

Potential Applications

The compound may serve as a lead compound in drug discovery programs targeting various diseases due to its unique structure. Its potential applications include:

  • Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines.
  • Anticonvulsant Properties : Analogous structures have been explored for their anticonvulsant effects.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies on thiazole-integrated molecules revealed substantial antiproliferative activity against various cancer types, indicating that modifications in substituents can lead to enhanced biological activity .

Anticonvulsant Activity

Compounds containing pyrrolidine and phenyl groups have been evaluated for their anticonvulsant properties. In one study, novel thiazole-integrated pyrrolidinones demonstrated high efficacy in preventing seizures in animal models . This suggests that this compound could be explored for similar therapeutic effects.

Interaction Studies

To understand the pharmacodynamics and pharmacokinetics of this compound, interaction studies focusing on its binding affinity to specific receptors or enzymes are essential. Techniques such as:

  • Molecular Docking Simulations : To predict binding interactions with target proteins.
  • In Vitro Assays : To evaluate biological activity against specific cell lines.

These studies are crucial for elucidating how this compound may exert its effects at the molecular level.

Q & A

Q. What synthetic strategies are most effective for constructing the pyrrolidine-pyridine scaffold in this compound?

The pyrrolidine-pyridine core can be synthesized via cyclization reactions or stepwise coupling. For example, microwave-assisted reactions (e.g., 373 K, 250 W) in glacial acetic acid have been used to accelerate heterocycle formation, achieving yields >80% . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may integrate the 5-(trifluoromethyl)pyridin-2-yl moiety, leveraging bromophenyl groups as coupling partners. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates .

Q. How can the stereochemistry of the pyrrolidin-3-yl group be confirmed during synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or X-ray crystallography are definitive methods. In related compounds, disordered atoms in crystal structures (e.g., occupancy ratios of 0.52:0.48) were resolved using SHELXL refinement, with hydrogen bonding (N–H⋯O, O–H⋯N) stabilizing the conformation .

Q. What spectroscopic techniques are critical for structural validation?

  • NMR : 1^1H and 13^13C NMR to confirm proton environments (e.g., trifluoromethyl splitting patterns at δ ~110 ppm in 19^19F NMR).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+^+ for C21_{21}H20_{20}BrF3_3N3_3O).
  • X-ray Diffraction : Monoclinic/triclinic crystal systems (e.g., space group P1, α = 118.5°, β = 99.0°) provide bond-length validation (C–C: 1.54 Å, C–N: 1.47 Å) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substitution Analysis : Replace the 2-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess biological activity shifts.
  • Trifluoromethyl Impact : Compare 5-(trifluoromethyl)pyridine derivatives with non-fluorinated analogs; the CF3_3 group enhances metabolic stability and target binding via hydrophobic interactions .
  • Pyrrolidine Conformation : Synthesize enantiomers (e.g., (S)- vs. (R)-pyrrolidin-3-yl) to evaluate stereospecific effects on potency .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., ATP-binding pockets). The pyrrolidine-pyridine scaffold may act as a hinge-region binder.
  • MD Simulations : Analyze stability of ligand-target complexes (100 ns trajectories) in GROMACS, focusing on π-π stacking (e.g., pyridine-phenyl interactions) and hydrogen bonds (e.g., NH⋯O=C) .

Q. How should conflicting solubility and bioavailability data be resolved?

  • Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation of the propanamide chain.
  • Permeability Assays : Perform parallel artificial membrane permeability assays (PAMPA) at pH 6.8 and 7.4 to simulate intestinal absorption.
  • Metabolic Stability : Use liver microsomes (human/rat) to identify metabolic soft spots (e.g., bromophenyl oxidation) .

Q. What experimental controls are essential for in vitro toxicity studies?

  • Positive Controls : Include known kinase inhibitors (e.g., imatinib) to benchmark off-target effects.
  • Cytotoxicity Assays : Use MTT or CellTiter-Glo in HEK293 and HepG2 cells, normalizing to DMSO vehicle controls.
  • Reactive Metabolite Screening : Trapping assays with glutathione or KCN to detect quinone-imine intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50​ values across kinase inhibition assays?

  • Assay Variability : Validate protocols using standardized ATP concentrations (e.g., 10 µM vs. 100 µM) and kinase isoforms (e.g., wild-type vs. T315I mutants).
  • Allosteric Effects : Perform surface plasmon resonance (SPR) to distinguish competitive vs. non-competitive inhibition.
  • Data Normalization : Use Z-factor scoring to filter out low-quality replicates .

Q. Why might crystallographic data conflict with solution-phase NMR structures?

  • Conformational Flexibility : The pyrrolidine ring may adopt multiple chair/twist-boat conformations in solution, while X-ray captures a single low-energy state.
  • Solvent Effects : DMSO-d6_6 vs. crystal lattice packing (e.g., ethanol evaporation) can alter hydrogen-bonding networks. ROESY experiments can resolve spatial proximities .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize microwave-assisted synthesis for time efficiency and higher yields .
  • Crystallography : Refine disordered atoms with SHELXL’s PART instructions and apply ISOR restraints to anisotropic displacement parameters .
  • Biological Assays : Include three independent replicates with p-values <0.05 to ensure statistical rigor .

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